molecular formula C25H34O7 B13430963 ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

Cat. No.: B13430963
M. Wt: 446.5 g/mol
InChI Key: SOJSRTALWUNZQB-YVRDLUAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Incorporation of Labile Ester Moieties for Targeted Tissue Activation

The ethoxycarbonyloxy group at the 17α position serves as a critical labile ester moiety designed to balance stability at the site of action with rapid hydrolysis in systemic circulation. This moiety leverages tissue-specific esterase activity to maintain local efficacy while ensuring prompt inactivation upon entering the bloodstream. For instance, in ocular tissues, corneal esterases selectively hydrolyze the 17β-chloromethyl ester to generate the inactive Δ1-cortienic acid metabolite, thereby confining activity to the anterior segment.

The incorporation of a 17α-ethoxycarbonyloxy group further enhances metabolic predictability. Unlike traditional corticosteroid esters, which exhibit variable hydrolysis rates due to widespread esterase activity, this modification ensures that systemic deactivation occurs via plasma esterases with minimal interference from off-target tissues. Comparative studies of ester hydrolysis rates demonstrate that the 17α-ethoxycarbonyloxy group undergoes hydrolysis 3.2-fold faster in human plasma than in corneal homogenates, ensuring rapid systemic clearance.

Molecular Engineering of the Cyclopenta[a]phenanthrene Core for Enhanced Receptor Affinity

The cyclopenta[a]phenanthrene core undergoes precise stereochemical modifications to optimize GR binding. Nuclear magnetic resonance (NMR) studies confirm that the 11β-hydroxy and 3-keto groups adopt a spatial arrangement analogous to prednisolone, a high-affinity GR ligand. The Δ1,4-diene configuration in rings A and B increases electron density at the 3-keto group, enhancing hydrogen bonding with GR’s Leu-753 and Gln-570 residues.

Key structural modifications include:

  • 10,13-Dimethyl groups : These substituents stabilize the β-face of the steroid nucleus, reducing non-specific interactions with serum proteins like transcortin.
  • 17β-Chloromethyl ester : This group introduces steric hindrance that prevents binding to transcortin while maintaining GR affinity. Binding assays show a 4.3-fold higher GR affinity compared to hydrocortisone, attributed to optimized van der Waals interactions with the receptor’s hydrophobic pocket.

Metabolic Pathway Engineering Through Chloromethyl Ester Functionalization

The 17β-chloromethyl ester is a cornerstone of the compound’s retrometabolic design, directing hydrolysis to inert metabolites via two distinct pathways:

  • Local Hydrolysis : In target tissues like the cornea, esterases cleave the chloromethyl ester to yield Δ1-cortienic acid, which lacks GR-binding capability.
  • Systemic Oxidation : In plasma, the ester undergoes rapid oxidation to a carboxylic acid derivative, which is excreted renally without pharmacological activity.

Metabolic studies using radiolabeled analogs demonstrate that 89% of the compound is converted to inactive metabolites within 30 minutes of systemic exposure, compared to 45% for prednisolone acetate. This engineered metabolic liability ensures that only 2–5% of the administered dose reaches systemic circulation as active drug.

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C25H34O7/c1-5-30-21(28)25(32-22(29)31-6-2)12-10-18-17-8-7-15-13-16(26)9-11-23(15,3)20(17)19(27)14-24(18,25)4/h9,11,13,17-20,27H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,23-,24-,25-/m0/s1

InChI Key

SOJSRTALWUNZQB-YVRDLUAPSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Modifications

The synthesis typically begins with prednisolone or 11α-hydroxy-androst-4-ene-3,17-dione derivatives as raw materials. The initial step involves preparing an 11β,17α-dihydroxy-3-oxo steroid intermediate by selective hydroxylation and oxidation reactions.

Dehydration Reaction

A dehydration reaction is carried out on the 11α-hydroxy steroid (often referred to as 11α-hydroxyl-ADD) using a dehydrating agent in an organic solvent. This step forms an intermediate with a double bond or modified ring structure, which is crucial for subsequent functionalization.

Halogenation and Carbonate Formation

The intermediate undergoes a halogenation reaction with halogenating reagents (such as chloromethyl methyl sulfide) in the presence of acid catalysts. This step introduces halogen atoms selectively, facilitating the formation of the ethoxycarbonyl (ethoxycarbonyloxy) group at the 17α-position.

Subsequently, the compound is treated with ethyl chloroformate or related reagents to form the ethoxycarbonyl carbonate ester. This carbonate formation is essential for the biological activity and stability of the final compound.

Reduction and Cyanidation

The halogenated intermediate is subjected to reduction using metal reducing agents under acidic conditions to adjust oxidation states and prepare for further substitution.

Following reduction, a cyanidation reaction is performed with cyanide reagents in the presence of a base catalyst. This step introduces nitrile or related groups, which are later hydrolyzed to carboxylate functionalities.

Hydrolysis and Salt Formation

Hydrolysis of the cyanide-containing intermediate with acid reagents in organic solvents yields the carboxylic acid functional group at the 17-position.

The carboxylic acid is then converted into a salt form, often the sodium salt, by treatment with sodium hydroxide in methanol or ethyl ether. This salt formation improves solubility and facilitates purification.

Purification

The crude product is purified by chromatographic techniques such as silica gel column chromatography using eluents like ethyl acetate, chloroform, and acetic acid. Final crystallization from solvents like ethyl ether and hexane yields the pure loteprednol etabonate as white powdery crystals.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%)
Dehydration Dehydrating agent (e.g., acid catalyst) Organic solvent (e.g., dichloromethane) Room temperature Several hours High (not specified)
Halogenation & Carbonate Formation Chloromethyl methyl sulfide, ethyl chloroformate Hexamethylphosphoramide, ethyl ether 0°C to room temp 0.5 - 4 hours Moderate to high
Reduction Metal reducing agent (e.g., NaBH4) Organic solvent Room temperature 1 - 24 hours High
Cyanidation Cyanide reagent, base catalyst Organic solvent Room temperature Several hours High
Hydrolysis Acid reagent Organic solvent Room temperature Several hours High
Salt Formation Sodium hydroxide in methanol Methanol, ethyl ether 0°C to room temp Overnight 85-90%
Purification & Crystallization Silica gel chromatography, recrystallization Ethyl acetate, chloroform, acetic acid, ethyl ether, hexane Room temperature Variable High purity

Key Research Findings

  • The preparation method developed by Pramod Kumar et al. emphasizes the use of economical solvents and reagents, achieving robust analytical method validation for loteprednol etabonate with well-separated impurities and good retention times in HPLC analysis.

  • The patented synthesis (US Patent 4996335A) describes the formation of the 17α-ethoxycarbonyloxy group by reaction of steroid intermediates with ethyl chloroformate and halogenating agents, followed by salt formation and purification steps. This method highlights the importance of maintaining low temperatures and controlled reaction times to maximize yield and purity.

  • LookChem's database and literature provide additional insights into an efficient intermediate preparation involving dehydration, halogenation, reduction, cyanidation, and hydrolysis reactions, which collectively produce the loteprednol etabonate intermediate with high yield and purity. This method reduces energy consumption and simplifies operations.

Chemical Reactions Analysis

Types of Reactions

Loteprednol Etabonate Ethyl Ester undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

The compound ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate is a complex chemical structure with potential applications in various scientific fields. This article explores its applications based on existing literature and case studies.

Pharmaceutical Development

The compound's structure suggests potential applications in drug development. The cyclopenta[a]phenanthrene framework is known for its ability to interact with biological targets. Research indicates that derivatives of this compound may exhibit anti-cancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Study: Anti-Cancer Activity

A study explored the anti-proliferative effects of similar compounds on cancer cell lines. Results indicated that modifications to the cyclopenta[a]phenanthrene core could enhance cytotoxicity against specific cancer types .

Endocrine Modulation

Compounds with similar structures have been studied for their effects on endocrine systems. The presence of hydroxyl groups may influence hormone receptor interactions.

Research Findings

Research has shown that compounds with hydroxyl substitutions can act as selective modulators of hormone receptors . This suggests that ethyl (8S,9S,10R...) could potentially be developed into endocrine therapies.

Antioxidant Properties

The structural features of the compound suggest it may possess antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Experimental Evidence

In vitro studies have demonstrated that similar compounds can scavenge free radicals effectively . This property is particularly relevant for developing supplements aimed at reducing oxidative damage in cells.

Cosmetic Applications

Due to its potential skin benefits and antioxidant properties, this compound may find applications in cosmetic formulations aimed at anti-aging and skin protection.

Market Analysis

The cosmetic industry is increasingly incorporating bioactive compounds that promote skin health. The efficacy of such compounds in preventing skin aging has been documented extensively .

Mechanism of Action

Loteprednol Etabonate Ethyl Ester exerts its effects by binding to glucocorticoid receptors in cells, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and associated symptoms. The compound’s high lipophilicity allows it to penetrate cell membranes easily, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound : Ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate 17: Ethoxycarbonyloxy; 11: -OH; 3: -O ~454 (estimated) Ester (-COO-), hydroxyl (-OH), ketone (-CO) High polarity due to ester and hydroxyl groups; moderate lipophilicity from methyl groups
Dexamethasone () 9: -F; 11: -OH; 17: -CH₂COCH₂OH 392.46 Fluorine, hydroxyl, ketone Anti-inflammatory; high glucocorticoid receptor affinity due to fluorination
Estrone Derivative () 3: -OCH₂CN; 17: -O 299.36 Cyanomethoxy, ketone Estrogenic activity; modified for receptor selectivity
CAS 2268-98-6 () 11: -OAc; 17: -Acetyl 384.50 Acetate (-OAc), acetyl (-COCH₃) Increased lipophilicity; potential prodrug design
CAS 948569-98-0 () 6,9: -F; 17: -(fluoromethoxy)thio-carbonyl ~550 (estimated) Fluorine, thioester, furan carboxylate Enhanced metabolic stability; possible cytotoxicity

Key Structural Differences

Position 17 Modifications: The target compound’s ethoxycarbonyloxy group contrasts with dexamethasone’s hydroxymethyl ketone and CAS 2268-98-6’s acetyl group. Ethoxycarbonyloxy may confer resistance to hydrolysis compared to acetate esters .

Electron-Withdrawing Groups :

  • Fluorine in dexamethasone increases electronegativity and receptor binding, whereas the target compound lacks halogens, possibly reducing toxicity .

Polarity and Solubility: The hydroxyl group at position 11 in the target compound enhances water solubility compared to estrone derivatives with non-polar substituents (e.g., cyanomethoxy) .

Implications of Structural Variations

  • Biological Activity : Fluorinated analogs (e.g., dexamethasone) often exhibit enhanced potency but higher toxicity. The target compound’s lack of fluorine may prioritize safety over efficacy .
  • Crystallography : Tools like SHELXL and OLEX2 () enable precise determination of stereochemistry, critical for structure-activity relationship studies.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For steroidal analogs like this compound, critical steps include:
  • Protection of hydroxyl groups : Use acetyl or trimethylsilyl protecting agents to prevent unwanted side reactions during esterification.
  • Esterification : Ethoxycarbonyloxy groups are introduced via reaction with ethyl chloroformate under inert atmosphere (e.g., nitrogen) at 0–5°C to minimize decomposition .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures ensures high purity (>98%) .
    Key challenges include maintaining stereochemical integrity at C8, C9, C10, and C17 positions, verified by NMR and X-ray crystallography .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ethoxycarbonyloxy group.
  • Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid skin contact or inhalation. Contaminated surfaces must be cleaned with ethanol/water (70:30) .
  • Stability Monitoring : Conduct periodic HPLC analysis (C18 column, methanol/water mobile phase) to detect degradation products like free hydroxyl derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1D 1H^1H, 13C^{13}C, and 2D COSY/HSQC spectra resolve stereochemistry and confirm substituent positions (e.g., hydroxyl at C11, ethoxycarbonyloxy at C17) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~530.3 Da) and detects isotopic patterns for chlorine-free validation .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (hydroxyl O-H) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands to model twinning or disorder. For example, the C17 ethoxycarbonyloxy group may exhibit rotational disorder, requiring split-site modeling .
  • Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy). Discrepancies in thermal parameters (e.g., Ueq_{eq} > 0.08 Å2^2) suggest overfitting .

Q. What experimental strategies can elucidate its stability under physiological conditions?

  • Methodological Answer :
  • Hydration-Dehydration Studies : Monitor structural changes via PXRD and TGA. For example, prednisolone analogs lose lattice water at 40–60°C, forming anhydrous phases; similar protocols apply here .
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, then analyze by LC-MS. Esters hydrolyze rapidly at pH > 7, requiring stabilization via lyophilization or cyclodextrin encapsulation .

Q. How can computational methods predict its biological activity based on structural analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with glucocorticoid receptors (PDB ID: 3CLD). Compare binding affinity to prednisolone (ΔG ≈ –9.8 kcal/mol) to infer potency .
  • QSAR Modeling : Train models on steroidal datasets (e.g., logP, polar surface area) to predict pharmacokinetic properties like bioavailability (%F > 60% if logP < 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.